molecular formula C7H3BrClFO2 B13905227 2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde

2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde

Cat. No.: B13905227
M. Wt: 253.45 g/mol
InChI Key: SXWDEPDHQGSWJD-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a hydroxyl group attached to a benzaldehyde core. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination, chlorination, and fluorination of a hydroxybenzaldehyde derivative under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol derivative .

Scientific Research Applications

2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is largely dependent on its chemical structure and the specific context in which it is used. The presence of multiple halogen atoms and a hydroxyl group can influence its reactivity and interactions with biological targets. For example, the compound may interact with enzymes or receptors through hydrogen bonding, halogen bonding, or other non-covalent interactions, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde
  • 4-Bromo-2-hydroxybenzaldehyde
  • 4-Chloro-2-hydroxybenzaldehyde

Uniqueness

2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms along with a hydroxyl group on the benzaldehyde core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrClFO2/c8-6-3(2-11)5(12)1-4(10)7(6)9/h1-2,12H

InChI Key

SXWDEPDHQGSWJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)C=O)O

Origin of Product

United States

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